Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate involves several steps. One common method includes the reaction of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with piperazine-1-carboxylate under specific conditions . The reaction typically requires a solvent such as methanol and a catalyst like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chemical reactions but utilizes industrial-grade equipment and conditions to ensure efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while substitution reactions can produce various substituted piperazine compounds.
Scientific Research Applications
It is a potent inhibitor of bacterial DNA gyrase and topoisomerase IV, making it a valuable tool for investigating the mechanisms of action of these enzymes. It has also been shown to inhibit the growth of a range of bacterial species, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Mechanism of Action
The mechanism of action of Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and repair, and their inhibition leads to the accumulation of DNA damage and ultimately cell death. This compound also exhibits anti-inflammatory effects by modulating specific molecular pathways involved in inflammation.
Comparison with Similar Compounds
Similar Compounds
Lomefloxacin: A fluoroquinolone antibiotic with a similar structure and mechanism of action.
Ciprofloxacin: Another fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity.
Norfloxacin: A fluoroquinolone used to treat various bacterial infections.
Uniqueness
Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct biochemical and physiological properties. Its potent inhibitory activity against bacterial DNA gyrase and topoisomerase IV, along with its anti-inflammatory effects, make it a valuable compound for scientific research.
Biological Activity
Ethyl 4-{[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-1,4-dihydroquinolin-3-yl]carbonyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is characterized by its complex structure, which includes:
- Piperazine ring : Known for its role in various pharmacological activities.
- Quinoline moiety : Implicated in antimicrobial and anticancer properties.
- Fluorine substituents : Enhancing lipophilicity and binding affinity.
The molecular formula is C20H22F3N3O with specific functional groups that contribute to its biological profile.
- Protein Kinase Inhibition : The compound has been shown to modulate protein kinase activity, which is crucial in regulating cellular processes such as proliferation and apoptosis .
- Acetylcholinesterase Inhibition : Similar piperazine derivatives have demonstrated the ability to inhibit human acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
- Antimicrobial Properties : The quinoline structure is associated with antimicrobial activity, making this compound a candidate for further exploration in infectious disease treatment.
Therapeutic Potential
The compound's diverse biological activities suggest potential therapeutic applications in various fields:
- Cancer Treatment : Its ability to modulate kinase activity positions it as a candidate for cancer therapy.
- Neurological Disorders : Inhibition of acetylcholinesterase indicates possible use in treating Alzheimer's disease.
- Antimicrobial Applications : The antimicrobial properties could be harnessed for developing new antibiotics.
Study 1: Anticancer Activity
A study evaluated the anticancer effects of similar quinoline derivatives. The results indicated that these compounds inhibited tumor growth in vitro and in vivo by inducing apoptosis through the modulation of specific signaling pathways . this compound may exhibit similar effects given its structural similarities.
Study 2: Neuroprotective Effects
Research on piperazine derivatives has shown that they can protect neuronal cells from oxidative stress and apoptosis. This study highlighted the potential of these compounds in treating neurodegenerative diseases . this compound could be further investigated for similar neuroprotective properties.
Data Table
Properties
Molecular Formula |
C20H22F3N3O5 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
ethyl 4-[6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxoquinoline-3-carbonyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H22F3N3O5/c1-3-31-20(29)25-8-6-24(7-9-25)19(28)13-11-26(5-4-21)16-12(17(13)27)10-14(22)18(30-2)15(16)23/h10-11H,3-9H2,1-2H3 |
InChI Key |
YYSROQSSBICNKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)OC)F)CCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.